molecular formula C9H10FNO5 B14714898 2-Fluoroethanol;4-nitrobenzoic acid CAS No. 22775-46-8

2-Fluoroethanol;4-nitrobenzoic acid

Cat. No.: B14714898
CAS No.: 22775-46-8
M. Wt: 231.18 g/mol
InChI Key: LRTZOBRAFPJUQQ-UHFFFAOYSA-N
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Description

2-Fluoroethanol and 4-nitrobenzoic acid are two distinct chemical compounds with unique properties and applications. 2-Fluoroethanol is an organofluorine compound, while 4-nitrobenzoic acid is an aromatic nitro compound. Both compounds are used in various scientific and industrial applications due to their unique chemical properties.

Preparation Methods

2-Fluoroethanol

2-Fluoroethanol can be synthesized through the reaction of ethylene oxide with hydrogen fluoride. This reaction typically occurs under controlled conditions to ensure the safe handling of hydrogen fluoride, which is highly corrosive.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid is commonly prepared by the oxidation of 4-nitrotoluene. The oxidation process involves the use of strong oxidizing agents such as chromic acid. Another method involves the nitration of benzoic acid, where benzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position .

Chemical Reactions Analysis

2-Fluoroethanol

2-Fluoroethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-fluoroacetaldehyde and further to 2-fluoroacetic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid is involved in several types of reactions:

Scientific Research Applications

2-Fluoroethanol

2-Fluoroethanol is used in organic synthesis as a building block for the preparation of various fluorinated compounds. It is also used in the pharmaceutical industry for the synthesis of drugs and in the production of agrochemicals.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

2-Fluoroethanol

The mechanism of action of 2-fluoroethanol involves its metabolism to 2-fluoroacetaldehyde and 2-fluoroacetic acid. These metabolites can inhibit the citric acid cycle by forming fluorocitrate, which inhibits aconitase, an enzyme crucial for the cycle’s progression.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid exerts its effects through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The nitro group also contributes to the compound’s electron-withdrawing properties, affecting its reactivity in chemical reactions .

Comparison with Similar Compounds

2-Fluoroethanol

Similar compounds include ethanol and methanol. Compared to these, 2-fluoroethanol has a fluorine atom, which significantly alters its reactivity and toxicity. The presence of fluorine makes it more resistant to metabolic degradation and can lead to the formation of toxic metabolites.

4-Nitrobenzoic Acid

Similar compounds include 2-nitrobenzoic acid and 3-nitrobenzoic acid. 4-Nitrobenzoic acid is unique due to the position of the nitro group, which affects its reactivity and applications. The para position of the nitro group in 4-nitrobenzoic acid makes it more suitable for certain synthetic applications compared to its ortho and meta isomers .

Properties

CAS No.

22775-46-8

Molecular Formula

C9H10FNO5

Molecular Weight

231.18 g/mol

IUPAC Name

2-fluoroethanol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C2H5FO/c9-7(10)5-1-3-6(4-2-5)8(11)12;3-1-2-4/h1-4H,(H,9,10);4H,1-2H2

InChI Key

LRTZOBRAFPJUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(CF)O

Origin of Product

United States

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